4-Fluoro-3,5-dimethyl-DL-phenylalanine

Descripción general

Descripción

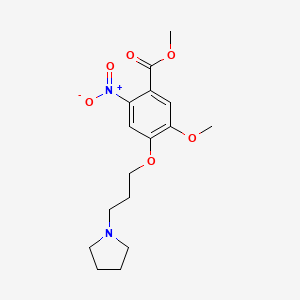

4-Fluoro-3,5-dimethyl-DL-phenylalanine is a phenylalanine derivative . The hydrogen at position 4 on the benzene ring is replaced by a fluoro group . It is a non-proteinogenic alpha-amino acid and a member of monofluorobenzenes .

Molecular Structure Analysis

The molecular structure of 4-Fluoro-3,5-dimethyl-DL-phenylalanine is represented by the Inchi Code: 1S/C11H14FNO2/c1-6-3-8(4-7(2)10(6)12)5-9(13)11(14)15/h3-4,9H,5,13H2,1-2H3, (H,14,15) . The molecular weight is 211.24 .Physical And Chemical Properties Analysis

4-Fluoro-3,5-dimethyl-DL-phenylalanine is a solid at ambient temperature . It has a boiling point of 245 degrees Celsius .Aplicaciones Científicas De Investigación

Radiopharmaceutical Applications

4-Fluoro-3,5-dimethyl-DL-phenylalanine has been explored in the context of radiopharmaceuticals. For example, derivatives such as 6-fluoro-3,4-dihydroxy-l-phenylalanine (6-18F-fluoro-l-DOPA) are used in PET imaging for neurologic and oncologic applications. Wagner et al. (2009) developed a novel approach for preparing this compound through a "one-pot" radiosynthesis process, offering higher specific activity and efficiency compared to previous methods (Wagner, Ermert, & Coenen, 2009).

Polypeptide Research

Kricheldorf et al. (2005) investigated the spontaneous polymerization of dl-phenylalanine-NCA in various solvents, leading to the formation of cyclic oligo- and polypeptides. This study contributes to understanding the behavior of amino acid derivatives in different chemical environments (Kricheldorf, von Lossow, & Schwarz, 2005).

Capillary Chromatography

Lin and Hobo (2001) used capillary electrophoresis to separate enantiomers of D,L-phenylalanine, demonstrating how the addition of sodium dodecylsulfate (SDS) affects the separation and migration order. This study has implications for analytical methods involving fluorinated amino acids (Lin & Hobo, 2001).

Fluorescence and Protein Studies

The ability to incorporate fluorophores like 4-fluoro phenylalanine into proteins has significant implications for studying protein structure and dynamics. Summerer et al. (2006) demonstrated the incorporation of a fluorescent amino acid into proteins, providing a tool for biochemical and cellular studies (Summerer, Chen, Wu, Deiters, Chin, & Schultz, 2006).

Molecular Probes and Sensing

Ren et al. (2015) highlighted the use of phenylalanine derivatives, including 4-fluoro phenylalanine, in enhancing the quenching effect of molecular probes. This study is significant for the development of more effective molecular probes in biological applications (Ren, Wang, Mao, Zhang, Fengzhao, Shi, Ding, Kong, Wang, & Yang, 2015).

Enzyme Inhibition Studies

Hawtrey et al. (2008) studied the inhibition of Moloney Murine Leukemia Virus Reverse Transcriptase using N-trityl derivatives of fluoro-DL-phenylalanine. These studies contribute to understanding how specific amino acid derivatives can act as enzyme inhibitors (Hawtrey, Pieterse, van Zyl, van der Bijl, van der Merwe, Nel, & Ariatti, 2008).

Photophysics and Chemical Synthesis

Protti et al. (2012) explored the photodehalogenation of fluoro and chlorobenzene derivatives, including fluoro-phenylalanine. This research is relevant for understanding the chemical behavior of such compounds under specific conditions (Protti, Dichiarante, Dondi, Fagnoni, & Albini, 2012).

Neurological and Oncological Imaging

Seibyl et al. (2007) discussed the use of 3,4-dihydroxy-6-[18f]-fluoro-L-phenylalanine in PET imaging for central motor disorders and brain tumors. This tracer's uptake in presynaptic dopaminergic terminals has expanded its roles in monitoring disease progression and diagnostics (Seibyl, Chen, & Silverman, 2007).

Enzyme and Protein Engineering

Budisa et al. (2010) reported the in vivo fluorination of amino acids in proteins, including phenylalanine, in a study on Candida antarctica lipase. This research paves the way for producing proteins with novel features for biotechnological and pharmacological applications (Budisa, Wenger, & Wiltschi, 2010).

Safety and Hazards

Propiedades

IUPAC Name |

2-amino-3-(4-fluoro-3,5-dimethylphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14FNO2/c1-6-3-8(4-7(2)10(6)12)5-9(13)11(14)15/h3-4,9H,5,13H2,1-2H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDXQFWPMVPQNOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1F)C)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Fluoro-3,5-dimethyl-DL-phenylalanine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(3-Methoxybenzyl)oxy]azetidine](/img/structure/B1393255.png)

![3-ethyl 6-methyl 2-amino-4,7-dihydrothieno[2,3-c]pyridine-3,6(5H)-dicarboxylate](/img/structure/B1393258.png)

![2-Methyl-2,8-diazaspiro[4.5]decane](/img/structure/B1393262.png)

![5-[2-(1H-benzimidazol-2-yl)ethyl]-1,3,4-oxadiazole-2-thiol](/img/structure/B1393265.png)

![1-{1-[(4-methoxyphenyl)methyl]-1H-1,2,3-triazol-4-yl}ethan-1-one](/img/structure/B1393267.png)

![5-Methoxy-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1393270.png)

![6-methyl-3-(propan-2-yl)-2-thioxo-1,2,3,5-tetrahydro-4H-pyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B1393275.png)